molecular formula C5H3F3N2O B074255 1-(Trifluoroacetyl)imidazole CAS No. 1546-79-8

1-(Trifluoroacetyl)imidazole

Cat. No.: B074255
CAS No.: 1546-79-8
M. Wt: 164.09 g/mol
InChI Key: SINBGNJPYWNUQI-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)imidazole is a chemical compound with the molecular formula C5H3F3N2O. It is known for its role as a derivatizing reagent, particularly in the trifluoroacetylation of amines and other functional groups. This compound is utilized in various analytical and synthetic applications due to its unique chemical properties .

Mechanism of Action

Target of Action

1-(Trifluoroacetyl)imidazole is primarily used as a reagent for the specific trifluoroacetylation of an aminomethyl side chain of certain nucleosides . The primary targets of this compound are therefore the aminomethyl side chains present in these nucleosides.

Mode of Action

The compound interacts with its targets through a process known as trifluoroacetylation. This is a type of acylation, a reaction that introduces an acyl group into a molecule. In this case, the acyl group is a trifluoroacetyl group, which is introduced to the aminomethyl side chain of the nucleoside .

Result of Action

The trifluoroacetylation of aminomethyl side chains by this compound can result in the modification of the nucleoside’s properties. This could potentially affect the nucleoside’s interactions with other molecules and its role in biological processes .

Safety and Hazards

1-(Trifluoroacetyl)imidazole is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-(Trifluoroacetyl)imidazole are not directly available, imidazole-based medicinal chemistry research is rapidly becoming an active area. Chemists are encouraged by these imidazole-linked drugs as enormous therapeutic assets .

Preparation Methods

1-(Trifluoroacetyl)imidazole can be synthesized through the reaction of imidazole with trifluoroacetic anhydride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Imidazole+Trifluoroacetic anhydrideThis compound\text{Imidazole} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Imidazole+Trifluoroacetic anhydride→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-(Trifluoroacetyl)imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic anhydride, imidazole, and controlled temperature and pressure conditions. The major products formed from these reactions are trifluoroacetylated derivatives of the starting materials .

Comparison with Similar Compounds

1-(Trifluoroacetyl)imidazole can be compared with other trifluoroacetylating agents such as trifluoroacetic anhydride and trifluoroacetyl chloride. While all these compounds introduce a trifluoroacetyl group, this compound is unique in its ability to selectively trifluoroacetylate certain nucleosides and other specific substrates .

Similar compounds include:

This compound stands out due to its specific applications in analytical and synthetic chemistry, making it a valuable reagent in various scientific fields.

Properties

IUPAC Name

2,2,2-trifluoro-1-imidazol-1-ylethanone
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InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H
Source PubChem
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InChI Key

SINBGNJPYWNUQI-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(F)(F)F
Source PubChem
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Molecular Formula

C5H3F3N2O
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DSSTOX Substance ID

DTXSID60165669
Record name 1-(Trifluoroacetyl)imidazole
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Molecular Weight

164.09 g/mol
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Physical Description

Colorless to light yellow liquid.
Record name 1-(Trifluoroacetyl)-1H-imidazole
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CAS No.

1546-79-8
Record name 1-(Trifluoroacetyl)imidazole
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Record name 1-(Trifluoroacetyl)imidazole
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Record name 1-(TRIFLUOROACETYL)IMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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